Methyl 3-[(2,6-dimethylphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE is a chemical compound with the molecular formula C17H16N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-AMINOBENZOATE.
Reduction: 3-[(2,6-DIMETHYLANILINO)CARBONYL]BENZOIC ACID.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(2,3-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE
- 1-[(2,6-DIMETHYLANILINO)CARBONYL]-1-METHYL-3-OXO-2-(2-THIENYLMETHYL)-1H,2H,3H,4H-PYRIDO[1,2-A]PYRAZIN-5-IUM
Uniqueness
METHYL 3-[(2,6-DIMETHYLANILINO)CARBONYL]-5-NITROBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a nitro group, ester functionality, and substituted aniline moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H16N2O5 |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
methyl 3-[(2,6-dimethylphenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-5-4-6-11(2)15(10)18-16(20)12-7-13(17(21)24-3)9-14(8-12)19(22)23/h4-9H,1-3H3,(H,18,20) |
InChI Key |
RLQCIQYMZYDFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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